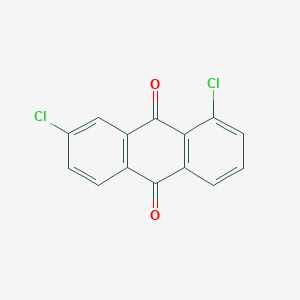
1,7-Dichloroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dichloroanthracene-9,10-dione (DCAD) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 267.08 g/mol. DCAD is a versatile compound that has been used in various fields of research, including organic chemistry, materials science, and medicinal chemistry.
作用机制
The mechanism of action of 1,7-Dichloroanthracene-9,10-dione in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that 1,7-Dichloroanthracene-9,10-dione may act by inhibiting the activity of certain enzymes involved in cell survival pathways, leading to the activation of apoptotic pathways.
生化和生理效应
Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components, such as DNA, proteins, and lipids, leading to cell death. 1,7-Dichloroanthracene-9,10-dione has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, leading to a decrease in cellular ATP levels.
实验室实验的优点和局限性
One of the advantages of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its versatility. It can be easily synthesized and used in various chemical reactions. Additionally, its potential as an anticancer agent makes it an attractive candidate for cancer research.
One of the limitations of using 1,7-Dichloroanthracene-9,10-dione in lab experiments is its toxicity. It can cause skin and respiratory irritation and should be handled with caution. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on cells.
未来方向
There are several future directions for research involving 1,7-Dichloroanthracene-9,10-dione. One area of interest is the development of 1,7-Dichloroanthracene-9,10-dione derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of 1,7-Dichloroanthracene-9,10-dione's potential as an antioxidant, as its ability to induce oxidative stress in cells may have therapeutic benefits in certain diseases. Finally, further studies are needed to fully understand the mechanism of action of 1,7-Dichloroanthracene-9,10-dione and its effects on cellular pathways.
合成方法
1,7-Dichloroanthracene-9,10-dione can be synthesized through a multi-step process using anthracene as the starting material. The synthesis involves the oxidation of anthracene using a strong oxidizing agent, such as potassium permanganate, to form 9,10-anthraquinone. The resulting anthraquinone is then chlorinated using chlorine gas to form 1,7-Dichloroanthracene-9,10-dione.
科学研究应用
1,7-Dichloroanthracene-9,10-dione has been extensively studied in the field of organic chemistry due to its ability to undergo various chemical reactions, including nucleophilic addition, reduction, and substitution reactions. It has also been used in the synthesis of other organic compounds, such as dyes and pigments.
In medicinal chemistry, 1,7-Dichloroanthracene-9,10-dione has been investigated for its potential as an anticancer agent. Studies have shown that 1,7-Dichloroanthracene-9,10-dione can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
属性
CAS 编号 |
1594-69-0 |
|---|---|
产品名称 |
1,7-Dichloroanthracene-9,10-dione |
分子式 |
C14H6Cl2O2 |
分子量 |
277.1 g/mol |
IUPAC 名称 |
1,7-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H |
InChI 键 |
ASMKLYHDMPMGHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
同义词 |
1,7-Dichloro-9,10-anthraquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



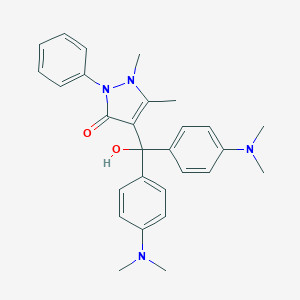
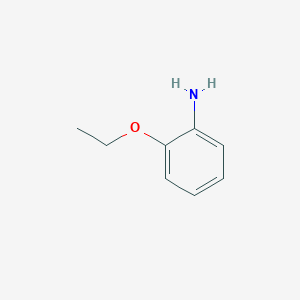
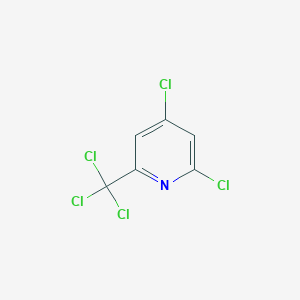
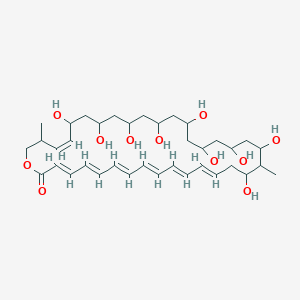
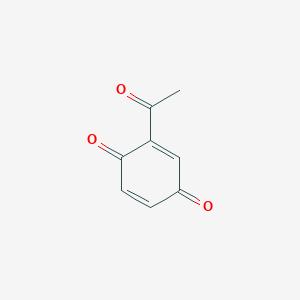
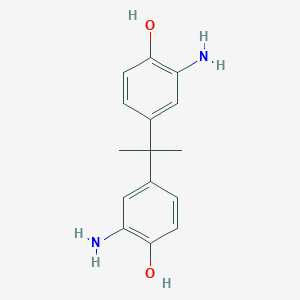
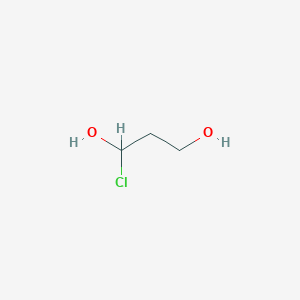
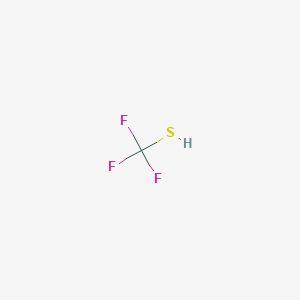
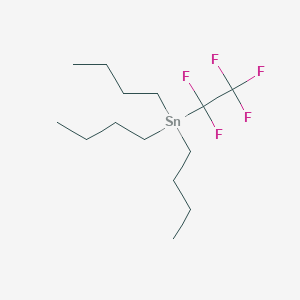
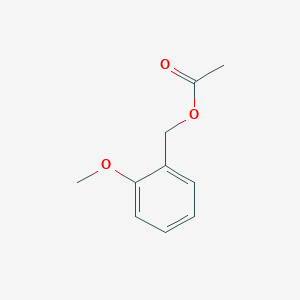
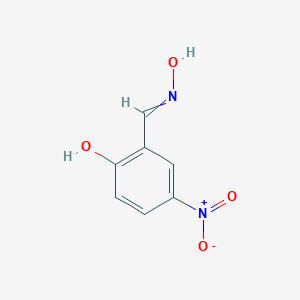

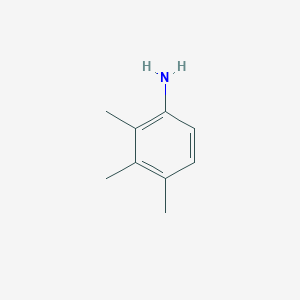
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)